molecular formula C18H22FNO3S B2539674 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide CAS No. 1797025-49-0

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Cat. No. B2539674
CAS RN: 1797025-49-0
M. Wt: 351.44
InChI Key: YTOOQISWLFZAAE-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently being tested in clinical trials.

Scientific Research Applications

Catalytic Asymmetric Addition to Cyclic N-acyl-iminium : The first chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported. This method facilitates the rapid synthesis of sulfone and fluorine-containing compounds with contiguous quaternary stereocenters, offering significant potential for the development of bioactive molecules with complex stereochemistry (Bhosale et al., 2022).

Applications in Organic Synthesis and Material Science

Highly Enantioselective Addition to α,β-Unsaturated Aldehydes : An organocatalytic method has been developed for the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, yielding fluorinated derivatives with excellent enantioselectivities. This process expands the toolkit for synthesizing fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries (Kamlar et al., 2010).

Development of Poly(arylene ether sulfone)s for Fuel Cell Applications : A novel sulfonated side-chain grafting unit for poly(arylene ether sulfone) has been synthesized, leading to comb-shaped sulfonated copolymers. These materials exhibit high proton conductivity and are promising as polyelectrolyte membrane materials for fuel cell applications, showcasing the integration of fluorinated compounds into advanced functional materials (Kim et al., 2008).

properties

IUPAC Name

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S/c1-3-18(23-2,16-9-5-4-6-10-16)14-20-24(21,22)13-15-8-7-11-17(19)12-15/h4-12,20H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOOQISWLFZAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide

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